molecular formula C10H11F2N B2377945 [1-(2,4-Difluorophenyl)cyclopropyl]methanamine CAS No. 1340550-61-9

[1-(2,4-Difluorophenyl)cyclopropyl]methanamine

Cat. No.: B2377945
CAS No.: 1340550-61-9
M. Wt: 183.202
InChI Key: KCCAQFQPSMPPLS-UHFFFAOYSA-N
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Description

[1-(2,4-Difluorophenyl)cyclopropyl]methanamine is a cyclopropane-containing amine derivative with a 2,4-difluorophenyl substituent. Its structure combines the steric strain of the cyclopropane ring with the electronic effects of fluorine atoms, making it a valuable scaffold in medicinal chemistry. This compound has been explored in the design of kinase inhibitors (e.g., ALK inhibitors) and enzyme modulators due to its ability to engage hydrophobic binding pockets while maintaining metabolic stability .

Properties

IUPAC Name

[1-(2,4-difluorophenyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCAQFQPSMPPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [1-(2,4-Difluorophenyl)cyclopropyl]methanamine involves several steps. One common method includes the conversion of an ester compound to an amide using methyl formate in the presence of ammonia. The amide is then reacted with sodium hydroxide and sodium hypochlorite to produce the desired compound . Industrial production methods often involve bulk custom synthesis and sourcing of raw materials to ensure high purity and yield .

Chemical Reactions Analysis

Synthetic Routes for Cyclopropane Methanamine Derivatives

The core structure of [1-(2,4-difluorophenyl)cyclopropyl]methanamine consists of a cyclopropane ring fused to a fluorinated aromatic system and a primary amine side chain. Key synthetic strategies for similar compounds include:

Cyclopropanation via [2+1] Cycloaddition

  • Core Reaction : Formation of the cyclopropane ring through transition-metal-catalyzed reactions (e.g., Simmons-Smith conditions) or photochemical methods.

    • Example: Reaction of 1,2-difluoro-4-vinylbenzene with diazomethane derivatives under catalytic conditions to form the cyclopropane ring .

  • Amine Functionalization : The methanamine group is introduced via reductive amination or nucleophilic substitution on a pre-functionalized cyclopropane intermediate .

Fluorinated Aromatic Substitution

  • Electrophilic aromatic substitution (EAS) is used to introduce fluorine atoms at specific positions. For example:

    • Direct fluorination of the aromatic ring using Selectfluor® or other fluorinating agents .

    • Suzuki-Miyaura coupling to attach pre-fluorinated aryl boronic acids to the cyclopropane scaffold .

Reactivity of the Methanamine Group

The primary amine (–NH₂) in the structure is reactive toward:

Reaction Type Reagents/Conditions Product
Acylation Acetic anhydride, acyl chloridesSubstituted amides
Alkylation Alkyl halides, reductive aminationSecondary or tertiary amines
Condensation Carbonyl compounds (e.g., aldehydes)Schiff bases

Key Note : The electron-withdrawing fluorine substituents on the aromatic ring may reduce the nucleophilicity of the amine, requiring harsher conditions for reactions .

Cyclopropane Ring Reactivity

The strained cyclopropane ring can undergo:

  • Ring-Opening Reactions :

    • Acid-catalyzed ring opening to form alkenes or alcohols.

    • Transition-metal-mediated cleavage (e.g., with Rh or Pd catalysts) .

  • Electrophilic Addition : Reactivity with halogens or strong electrophiles due to ring strain.

Functionalization of the Aromatic Ring

The 2,4-difluorophenyl group can participate in:

  • Nucleophilic Aromatic Substitution (NAS) :

    • Replacement of fluorine atoms under basic conditions with strong nucleophiles (e.g., –OH, –NH₂) .

  • Cross-Coupling Reactions :

    • Buchwald-Hartwig amination or Ullmann coupling for introducing nitrogen-containing groups .

Stability and Degradation Pathways

  • Thermal Stability : Cyclopropane derivatives are prone to ring-opening at elevated temperatures (≥150°C) .

  • Oxidative Degradation : The amine group may oxidize to nitro or imine species under strong oxidizing conditions .

Key Research Findings from Analogous Compounds

  • Selective 5-HT₂C Receptor Agonists : Cyclopropane methanamine derivatives with fluorinated aryl groups exhibit potent receptor binding (EC₅₀ ~4.8 nM at 5-HT₂C) and selectivity over 5-HT₂A/2B subtypes .

  • ALK Inhibitors : Structural analogs with cyclopropane cores show IC₅₀ values <10 nM against anaplastic lymphoma kinase (ALK) .

Scientific Research Applications

Overview

[1-(2,4-Difluorophenyl)cyclopropyl]methanamine is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications in chemistry, biology, medicine, and industry, supported by case studies and comprehensive data.

Chemistry

This compound is utilized as a building block in the synthesis of complex molecules. Its unique cyclopropyl and difluorophenyl groups make it valuable for developing pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic chemistry.

Reaction TypeReactantsProducts
OxidationThis compound + KMnO4Ketones, Carboxylic Acids
ReductionThis compound + LiAlH4Amines, Alcohols
SubstitutionThis compound + NaHHalides, Alkoxides

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. It has potential as a lead compound in antibiotic development.
  • Neurological Effects : The compound has been investigated for its effects on serotonin receptors (5-HT2C), indicating potential therapeutic applications in treating mood disorders and schizophrenia.
  • Cognitive Enhancement : Animal studies suggest improvements in cognitive functions without the side effects typically associated with traditional treatments.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
NeurologicalPotential treatment for disorders via serotonin modulation
Cognitive EnhancementImproves memory and reduces stimulant-induced hyperactivity

Medicine

The therapeutic potential of this compound is being explored in various medical applications:

  • Antipsychotic Properties : It has shown promise as a 5-HT2C receptor agonist with a favorable safety profile compared to traditional antipsychotics.
  • Neurological Disorders : Its modulation of neurotransmitter levels may provide new avenues for treating conditions such as depression and anxiety.

Notable Research Findings

  • In studies focusing on the 5-HT2C receptor, the compound demonstrated low cataleptic effects compared to haloperidol, positioning it as a candidate for further exploration in schizophrenia treatment.
  • Cognitive enhancement was observed in animal models through novel object recognition tests.

Industry

In industrial applications, this compound is used as a reagent in the production of specialty chemicals. Its unique properties facilitate various industrial processes, including the synthesis of agrochemicals and other fine chemicals.

Case Studies

Several studies highlight the compound's effectiveness:

  • Antimicrobial Studies : A series of experiments demonstrated potent activity against multiple bacterial strains, suggesting its potential as an antibiotic lead compound.
  • Neurological Effects : Research indicated that the compound could effectively modulate serotonin receptors with minimal side effects compared to existing treatments.
  • Cognitive Improvement : Animal studies showed that the compound could enhance cognitive performance without significant adverse effects.

Mechanism of Action

The mechanism of action of [1-(2,4-Difluorophenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Formula Key Applications/Findings Reference
[1-(2,4-Difluorophenyl)cyclopropyl]methanamine Base structure C₁₀H₁₀F₂N ALK inhibitor scaffold; binds hALK via cyclopropane-induced conformational rigidity
[1-(3-Chlorophenyl)cyclopropyl]methanamine hydrochloride Chlorophenyl substituent C₁₀H₁₂ClN Intermediate in guanidine synthesis; lower yield (29.55%) due to complex purification
[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine hydrochloride Cyclopentane ring; chloro-fluoro substitution C₁₂H₁₆Cl₂FN Higher molecular weight (264.16 g/mol); increased lipophilicity
2,4-Difluorobenzylamine Benzylamine (no cyclopropane) C₇H₇F₂N Simpler analog; lacks cyclopropane-induced strain but retains fluorine-mediated binding
[1-(4-Trifluoromethylphenyl)cyclopropyl]methanamine Trifluoromethyl substitution C₁₁H₁₂F₃N Enhanced metabolic stability; used in enzyme inhibition studies

Key Observations :

  • Electron-Withdrawing Groups : Chlorophenyl analogs (e.g., ) exhibit lower synthetic yields compared to fluorinated derivatives, likely due to steric hindrance and purification challenges .
  • Fluorine Positioning : The 2,4-difluorophenyl group in the target compound optimizes electronic and steric interactions in kinase binding pockets, as demonstrated in ALK inhibitor co-crystal structures .
Physicochemical Properties
Property This compound [1-(3-Chlorophenyl)cyclopropyl]methanamine 2,4-Difluorobenzylamine
Molecular Weight (g/mol) 191.19 181.66 157.14
LogP (Predicted) ~2.1 ~2.8 ~1.5
Synthetic Yield Not explicitly reported 29.55% High (commercial grade)

Notes:

  • The cyclopropane ring increases rigidity and logP compared to benzylamine analogs, favoring blood-brain barrier penetration in CNS-targeted therapies .
  • Chlorophenyl derivatives exhibit higher logP, which may correlate with improved membrane affinity but reduced aqueous solubility .

Biological Activity

[1-(2,4-Difluorophenyl)cyclopropyl]methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H11F2N
  • Molecular Weight : 201.20 g/mol
  • CAS Number : 64561371

The presence of the cyclopropyl group is significant as it often enhances the pharmacological properties of compounds by improving metabolic stability and bioavailability.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, cyclopropyl-containing compounds have been shown to influence the activity of dihydroorotate dehydrogenase (DHODH), a target in malaria treatment .
  • Receptor Modulation : The difluorophenyl moiety may enhance binding affinity to certain receptors, potentially leading to varied pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For example, derivatives containing difluorophenyl groups have shown efficacy against various bacterial strains, including multi-drug resistant pathogens .

CompoundActivity AgainstReference
This compoundMRSA, E. coli
Similar CompoundsVarious Gram-positive and Gram-negative bacteria

Anticancer Potential

Research has highlighted the potential anticancer properties of related compounds. For instance, studies on cyclopropyl derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

In vitro studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

Cell LineIC50 (µM)Mechanism
MCF-70.65Apoptosis induction via caspase activation
HCT-1161.54Cell cycle arrest at G1 phase

Case Studies

  • Antimicrobial Efficacy : A recent study screened a series of cyclopropyl derivatives against various bacterial strains using agar diffusion methods. The results indicated that certain derivatives exhibited potent activity comparable to established antibiotics like ciprofloxacin .
  • Cytotoxicity in Cancer Models : In another investigation, compounds similar to this compound were tested against multiple cancer cell lines. Results showed significant cytotoxic effects with IC50 values indicating strong potential for further development as anticancer agents .

Q & A

Q. What synthetic methodologies are recommended for synthesizing [1-(2,4-Difluorophenyl)cyclopropyl]methanamine, and how is structural confirmation achieved?

  • Methodological Answer : The compound can be synthesized via cyclopropanation of 2,4-difluorophenyl precursors using methods analogous to General Methods B/C described for structurally related N-substituted cyclopropylmethylamines . Key steps include:
  • Cyclopropane ring formation : Employing [2+1] cycloaddition with dichlorocarbene or transition metal-catalyzed reactions.
  • Amine functionalization : Reductive amination or nucleophilic substitution.
  • Structural validation : Use 1^1H NMR and 13^13C NMR to confirm cyclopropane ring integrity (e.g., characteristic coupling constants J=46 HzJ = 4-6\ \text{Hz}) and HRMS for molecular ion verification (mass accuracy < 5 ppm) .

Q. Which analytical techniques are optimal for assessing purity and detecting genotoxic impurities in this compound?

  • Methodological Answer :
  • Purity assessment : Reverse-phase HPLC with UV detection (220–254 nm) and LC-MS/MS for trace impurity profiling .
  • Genotoxic impurity quantification : A validated LC-MS/MS method with positive electrospray ionization (ESI+) can detect impurities at 0.3 µg/g levels. Key parameters include a C18 column, gradient elution (0.1% formic acid in water/acetonitrile), and MRM transitions for specificity .

Q. How can researchers screen the biological activity of this compound in early-stage studies?

  • Methodological Answer :
  • Receptor binding assays : Screen against serotonin (5-HT2C_{2C}), dopamine, or other CNS targets using radioligand displacement assays (e.g., 3^3H-labeled ligands) .
  • Functional selectivity : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonist/antagonist behavior .

Advanced Research Questions

Q. What strategies enhance selectivity for serotonin 5-HT2C_{2C} receptors over off-target 5-HT2A/2B_{2A/2B} subtypes?

  • Methodological Answer :
  • Fragment-assisted design : Introduce substituents on the cyclopropane ring or aromatic moiety to sterically hinder off-target interactions. For example, 2,4-difluorophenyl groups improve selectivity by reducing 5-HT2A_{2A} affinity due to steric clashes with transmembrane helix 5 .
  • Molecular dynamics simulations : Model ligand-receptor interactions to identify critical residues (e.g., Val156 in 5-HT2C_{2C}) for rational modifications .

Q. How does stereochemistry influence the compound’s pharmacological profile?

  • Methodological Answer :
  • Enantioselective synthesis : Use chiral catalysts (e.g., Jacobsen’s salen-Co for cyclopropanation) to isolate (1R,2S) or (1S,2R) enantiomers .
  • Biological evaluation : Compare enantiomers in receptor binding assays. For example, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine shows higher 5-HT2C_{2C} affinity due to optimal spatial alignment with the receptor’s orthosteric site .

Q. What structure-activity relationships (SARs) govern the stability of cyclopropane-containing analogs in physiological conditions?

  • Methodological Answer :
  • Metabolic stability assays : Incubate the compound with human liver microsomes (HLMs) and monitor degradation via LC-MS. Substituents like fluorine reduce CYP450-mediated oxidation .
  • Electronic effects : Electron-withdrawing groups (e.g., -CF3_3) on the cyclopropane ring enhance stability by lowering ring strain and reducing electrophilic reactivity .

Q. How can researchers resolve contradictory data in receptor binding vs. functional activity assays?

  • Methodological Answer :
  • Biased signaling analysis : Use β-arrestin recruitment (TRUPATH) and G-protein activation (cAMP/GTPγS) assays to identify signaling bias. For example, a compound may antagonize 5-HT2C_{2C}-mediated calcium signaling while acting as a partial agonist in β-arrestin pathways .
  • Allosteric modulation : Perform Schild regression analysis to distinguish competitive vs. allosteric mechanisms if binding affinity does not correlate with functional potency .

Q. What computational tools predict the pharmacokinetic properties of cyclopropane derivatives?

  • Methodological Answer :
  • In silico ADME modeling : Use SwissADME or ADMET Predictor™ to estimate logP (target < 3), aqueous solubility, and blood-brain barrier penetration. Substituents like methoxy groups improve solubility but may reduce CNS uptake .
  • CYP inhibition screening : Perform fluorescence-based assays (e.g., CYP3A4 inhibition) to prioritize analogs with low drug-drug interaction risks .

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